Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate
Description
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain attached to a benzoate moiety, which is further substituted with a 4-nitrobenzoyl group
Properties
CAS No. |
89882-72-4 |
|---|---|
Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
hexadecyl 2-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-36-30(33)27-18-15-16-19-28(27)37-29(32)25-20-22-26(23-21-25)31(34)35/h15-16,18-23H,2-14,17,24H2,1H3 |
InChI Key |
XAVOVYIDHODJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzoyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process, reducing the need for excess reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hexadecyl 2-[(4-aminobenzoyl)oxy]benzoate.
Reduction: Hexadecanol and 2-hydroxybenzoic acid.
Substitution: Derivatives with various substituents replacing the nitro group.
Scientific Research Applications
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyl chain interacts with the lipid bilayer, while the nitrobenzoyl group can engage in hydrogen bonding and electrostatic interactions with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(4-chlorobenzoyl)oxy]benzoate
Uniqueness
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological systems. The presence of the nitro group at the para position enhances its potential for nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
